Cas no 1219804-10-0 (4-Fluorobenzyl-2,3,5,6-d4 Chloride)

4-Fluorobenzyl-2,3,5,6-d4 Chloride is a deuterated organic compound featuring selective deuteration at the 2,3,5,6 positions of the benzyl ring, with a fluorine substituent at the para position. This isotopically labeled reagent is particularly valuable in synthetic chemistry and pharmaceutical research, where deuterium incorporation enhances metabolic stability and aids in mechanistic studies. The presence of the fluorobenzyl chloride moiety allows for versatile functionalization in nucleophilic substitution reactions. Its high isotopic purity and well-defined structure make it a reliable tool for isotopic labeling applications, NMR spectroscopy, and mass spectrometry studies. The compound is typically used under controlled conditions due to its reactivity.
4-Fluorobenzyl-2,3,5,6-d4 Chloride structure
1219804-10-0 structure
商品名:4-Fluorobenzyl-2,3,5,6-d4 Chloride
CAS番号:1219804-10-0
MF:C7H6ClF
メガワット:148.598591327667
CID:1066151

4-Fluorobenzyl-2,3,5,6-d4 Chloride 化学的及び物理的性質

名前と識別子

    • 4-Fluorobenzyl-2,3,5,6-d4 Chloride
    • 4-Fluorobenzyl--d4 Chloride
    • インチ: 1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,3D,5D2
    • InChIKey: IZXWCDITFDNEBY-BBEBCFHISA-N
    • ほほえんだ: C(Cl)([2H])([2H])C1=CC=C(F)C([2H])=C1[2H]

4-Fluorobenzyl-2,3,5,6-d4 Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P588362-5mg
4-Fluorobenzyl-2,3,5,6-d4 Chloride
1219804-10-0
5mg
$ 64.00 2023-09-06
TRC
P588362-10mg
4-Fluorobenzyl-2,3,5,6-d4 Chloride
1219804-10-0
10mg
$ 81.00 2023-09-06
TRC
P588362-50mg
4-Fluorobenzyl-2,3,5,6-d4 Chloride
1219804-10-0
50mg
$196.00 2023-05-17

4-Fluorobenzyl-2,3,5,6-d4 Chloride 関連文献

4-Fluorobenzyl-2,3,5,6-d4 Chlorideに関する追加情報

Recent Advances in the Application of 4-Fluorobenzyl-2,3,5,6-d4 Chloride (CAS: 1219804-10-0) in Chemical Biology and Pharmaceutical Research

The compound 4-Fluorobenzyl-2,3,5,6-d4 Chloride (CAS: 1219804-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique isotopic labeling and versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, characterization, and applications in medicinal chemistry and biological studies.

Recent studies have highlighted the critical role of 4-Fluorobenzyl-2,3,5,6-d4 Chloride as a deuterated building block in the synthesis of isotopically labeled pharmaceuticals. The incorporation of deuterium atoms at specific positions enhances the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. Researchers have successfully utilized this compound in the development of novel radiolabeled tracers for positron emission tomography (PET) imaging, enabling more accurate tracking of drug distribution and metabolism in vivo.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of 4-Fluorobenzyl-2,3,5,6-d4 Chloride in the synthesis of deuterated analogs of known antipsychotic drugs. The deuterium substitution not only improved the metabolic stability of these compounds but also reduced the formation of toxic metabolites, highlighting the potential of this approach in minimizing adverse drug reactions. Furthermore, the compound's utility in the preparation of stable isotope-labeled internal standards for mass spectrometry-based quantification has been validated, offering significant advantages in bioanalytical method development.

Another notable application of 4-Fluorobenzyl-2,3,5,6-d4 Chloride has been in the field of proteomics research. Recent work published in Analytical Chemistry showcased its use in the development of novel chemical probes for protein labeling and cross-linking studies. The deuterium labeling pattern allows for precise tracking of probe-protein interactions, facilitating a deeper understanding of protein dynamics and function. This approach has particular relevance in the study of membrane proteins and protein-protein interactions, which are often challenging to investigate using conventional methods.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 4-Fluorobenzyl-2,3,5,6-d4 Chloride to achieve higher yields and purity. A study in Organic Process Research & Development reported an improved synthetic route that utilizes cost-effective deuterium sources while maintaining excellent isotopic purity (>98%). This development is particularly significant for scaling up production to meet the growing demand for deuterated pharmaceutical intermediates in both academic and industrial settings.

Looking forward, the unique properties of 4-Fluorobenzyl-2,3,5,6-d4 Chloride position it as a valuable tool in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary studies suggest that deuterium incorporation at strategic positions can modulate the reactivity and selectivity of small molecule degraders, opening new avenues for drug discovery. As research in this area continues to evolve, we anticipate seeing more innovative applications of this compound in addressing challenging therapeutic targets.

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